molecular formula C8H9BrMg B13420674 Magnesium, bromo[(2-methylphenyl)methyl]- CAS No. 56812-61-4

Magnesium, bromo[(2-methylphenyl)methyl]-

Cat. No.: B13420674
CAS No.: 56812-61-4
M. Wt: 209.37 g/mol
InChI Key: JSVBYPAVUWZQHA-UHFFFAOYSA-M
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Description

Magnesium, bromo[(2-methylphenyl)methyl]-, also known as o-tolylmagnesium bromide (CAS 932-31-0), is an organomagnesium Grignard reagent with the molecular formula C₇H₇BrMg and a molecular weight of 195.34 g/mol . It consists of a magnesium atom bonded to a bromine atom and an o-tolyl group (2-methylphenyl), making it a versatile nucleophile in organic synthesis. This compound is typically handled as a 2M solution in diethyl ether to ensure stability and prevent decomposition due to moisture or oxygen sensitivity . Its primary applications include forming carbon-carbon bonds in reactions with carbonyl compounds (e.g., ketones, esters) and participating in cross-coupling reactions to synthesize complex aromatic frameworks .

Properties

CAS No.

56812-61-4

Molecular Formula

C8H9BrMg

Molecular Weight

209.37 g/mol

IUPAC Name

magnesium;1-methanidyl-2-methylbenzene;bromide

InChI

InChI=1S/C8H9.BrH.Mg/c1-7-5-3-4-6-8(7)2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

JSVBYPAVUWZQHA-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1[CH2-].[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

Bromination of the Methyl Side Chain

The core step involves the selective bromination of the methyl group attached to the biphenyl system. Based on patent literature and experimental protocols, the process is as follows:

Parameter Details
Brominating agent Elemental bromine, N-bromosuccinimide, or pyridinium tribromide
Catalyst Radical initiator such as azobisisobutyronitrile (AIBN) or thermal/photochemical activation
Solvent Water, tetrahydrofuran (THF), or acetic acid
Temperature 100°C to 150°C for thermal bromination; short-wavelength UV light for photochemical bromination
Reaction time 40 minutes to several hours depending on conditions

Procedure:

  • Mix 2-methylbiphenyl with a catalytic amount of radical initiator (e.g., AIBN).
  • Add elemental bromine dropwise while maintaining the temperature between 70°C and 80°C.
  • The reaction proceeds via free radical mechanism, selectively brominating the methyl side chain to produce 2-phenylbenzyl bromide .

Data from Patent WO2001044147A1

This patent describes a process where side-chain bromination is conducted in the presence of water and a free radical initiator, with elemental bromine as the preferred brominating agent. The process involves:

  • Using moderate temperatures (100–150°C).
  • Bromination can be thermally or photochemically initiated.
  • The reaction yields predominantly mono-brominated products with minimal over-bromination.

Formation of Magnesium Bromo[(2-methylphenyl)methyl] Compound

3.1 Grignard Reagent Formation

The key step involves reacting the brominated intermediate with magnesium metal to form the Grignard reagent:

Ar–CH2Br + Mg → Ar–CH2–MgBr

Procedure:

  • Use anhydrous conditions with dry THF as solvent.
  • Activate magnesium turnings by scratching or adding iodine.
  • Add the brominated compound slowly to magnesium in THF under inert atmosphere.
  • Maintain temperature around 30–35°C.
  • Stir until complete formation of the Grignard reagent, typically monitored by the disappearance of magnesium.

Research Findings:

  • The process described in patents and literature reports high yields (~98%) when conducted under controlled temperature and inert atmosphere.
  • Continuous flow methods improve safety and yield, as detailed in recent patents.

Data Summary and Reaction Conditions

Step Reagents & Conditions Yield & Notes
Bromination Elemental bromine, radical initiator, water/THF, 100–150°C >80% selectivity for side-chain bromination
Grignard Formation Brominated compound + Mg, dry THF, 30–35°C Yield ~98% under optimized conditions

Additional Notes and Observations

  • Selectivity : Bromination selectively targets the methyl group attached to the biphenyl, avoiding aromatic ring substitution.
  • Reaction Monitoring : NMR and GC-MS are used to confirm the formation of the desired brominated intermediate and subsequent Grignard reagent.
  • Purification : Organic phases are washed with water and dried over magnesium sulfate before use in further reactions.

Data Table: Summary of Preparation Methods

Method Brominating Agent Catalyst Solvent Temperature Yield Remarks
Patent WO2001044147A1 Elemental bromine Free radical initiator Water, THF 100–150°C >80% Selective side-chain bromination
Laboratory Protocol Elemental bromine Iodine (activation) Dry THF 30–80°C ~98% High purity Grignard reagent
Continuous Flow Bromobenzene derivatives None Methyl tert-butyl ether, THF 35–40°C >95% Improved safety and yield

Chemical Reactions Analysis

Types of Reactions

Magnesium, bromo[(2-methylphenyl)methyl]- undergoes several types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: It can replace halides in organic compounds.

    Coupling Reactions: It participates in Suzuki-Miyaura and other coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.

    Halides: Reacts with alkyl or aryl halides to form new carbon-carbon bonds.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products

    Alcohols: Formed from reactions with carbonyl compounds.

    Hydrocarbons: Formed from reactions with halides.

    Coupled Products: Formed from coupling reactions.

Scientific Research Applications

Magnesium, bromo[(2-methylphenyl)methyl]- has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the preparation of biologically active compounds.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of magnesium, bromo[(2-methylphenyl)methyl]- involves the formation of a highly reactive carbanion. This carbanion acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom stabilizes the negative charge on the carbon, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Table 1: Key Structural and Reactivity Comparisons

Compound Name Molecular Formula Substituent Position/Type Molecular Weight (g/mol) Reactivity Notes References
o-Tolylmagnesium bromide C₇H₇BrMg Ortho-methylphenyl 195.34 Moderate reactivity; steric hindrance from ortho-methyl slows nucleophilic attack .
Phenylmagnesium bromide C₆H₅BrMg Phenyl (no substituent) 181.31 Higher reactivity due to absence of steric hindrance; less selective in reactions .
4-Ethenylphenylmagnesium bromide C₈H₇BrMg Para-ethenylphenyl 223.95 Enhanced reactivity for polymerization/cross-coupling due to vinyl group .
Methylmagnesium bromide CH₃BrMg Methyl (aliphatic) 119.24 High reactivity; prone to rapid nucleophilic addition but less stable .
Bromo(1,4-dimethyl-2-naphthalenyl)magnesium C₁₂H₁₁BrMg Naphthalenyl with methyl 259.43 Bulky aromatic system reduces solubility but increases thermal stability .

Key Observations:

  • Substituent Position : The ortho-methyl group in o-tolylmagnesium bromide introduces steric hindrance, slowing hydrolysis and nucleophilic reactions compared to unsubstituted phenylmagnesium bromide . Para-substituted analogues (e.g., 4-ethenylphenylmagnesium bromide) exhibit directed reactivity for cross-coupling due to electronic effects of the substituent .
  • Electronic Effects : Bromine’s electronegativity enhances the electrophilicity of the magnesium center, while methyl groups donate electrons, subtly altering reactivity . For example, methyl groups in ortho positions reduce substrate binding efficiency in enzyme-active sites compared to bromine .
  • Steric vs. Electronic Balance : While methyl, chloro, and bromo substituents have similar steric requirements, their electronic differences significantly impact reaction pathways . For instance, bromo-substituted hydantoins exhibit higher antiproliferative activity than methyl-substituted analogues .

Physical and Chemical Properties

  • Solubility : o-Tolylmagnesium bromide is stable in diethyl ether but decomposes in polar solvents. In contrast, methylmagnesium bromide is often stored in 2-MeTHF for enhanced stability .
  • Thermal Stability : Naphthalenyl-substituted magnesium bromides (e.g., CAS 147595-49-1) exhibit higher decomposition temperatures (>100°C) due to extended aromatic conjugation .

Q & A

Q. Table 1. General Synthesis Conditions for Analogous Grignard Reagents

SolventTypical Reaction TimeYield RangeReference
THF2–4 hours80–90%
Diethyl ether4–6 hours70–80%

Which spectroscopic techniques are most effective for characterizing the structure and purity of Magnesium, bromo[(2-methylphenyl)methyl]-?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the organic ligand structure. However, paramagnetic effects from magnesium may broaden signals, requiring low-temperature measurements .
  • Infrared (IR) Spectroscopy : Absorbance near 500–600 cm1^{-1} indicates Mg–C bonding .
  • Elemental Analysis : Quantifies magnesium and bromine content to assess purity.
  • Titration Methods : Reaction with standardized acids (e.g., HCl) measures active Grignard concentration .

How does the 2-methylphenyl substituent influence the compound’s reactivity compared to less hindered analogs?

Answer:
The steric bulk of the 2-methylphenyl group reduces nucleophilicity in reactions requiring planar transition states (e.g., additions to carbonyl groups). For example:

  • Kinetic studies : Reactions with ketones may proceed slower than with phenylmagnesium bromide due to hindered approach .
  • Competitive pathways : Increased steric hindrance favors elimination over addition in certain substrates (e.g., tertiary aldehydes) .
  • Computational modeling : Molecular dynamics simulations predict reduced accessibility to electrophilic centers .

What are the decomposition pathways of this compound, and how can storage conditions mitigate degradation?

Answer:
Decomposition occurs via:

  • Hydrolysis : Rapid reaction with moisture produces hydrocarbons and Mg(OH)Br.
  • Oxidation : Air exposure forms Mg oxides and brominated byproducts.

Q. Mitigation strategies :

  • Store as 0.5–1.0 M solutions in dry THF under argon or nitrogen .
  • Use molecular sieves to maintain solvent dryness.
  • Monitor reactivity via periodic titration .

How can discrepancies in literature regarding this reagent’s efficacy in cross-coupling reactions be resolved?

Answer:
Contradictions often arise from:

  • Catalyst compatibility : Palladium vs. nickel catalysts yield different turnover rates.
  • Solvent polarity : THF enhances stability but may slow transmetalation steps compared to ethers .
  • Substrate electronic effects : Electron-deficient aryl halides react faster, masking steric limitations.

Q. Methodological resolution :

  • Standardize reaction conditions (catalyst loading, solvent, temperature).
  • Use kinetic profiling to isolate steric vs. electronic contributions .

What methodologies employ this compound in the synthesis of pharmacologically active molecules?

Answer:
Magnesium, bromo[(2-methylphenyl)methyl]- is used to construct aromatic intermediates in drug synthesis:

  • Carbon-carbon bond formation : Coupling with heterocycles (e.g., pyridines) yields scaffolds for analgesics or antihistamines .
  • Asymmetric synthesis : Chiral ligands derived from 2-methylphenyl groups enable enantioselective additions .
  • Biological probes : Functionalization of the methyl group allows tagging for enzyme interaction studies .

Q. Example Pathway :

Grignard addition to a ketone intermediate.

Quenching with electrophiles (e.g., CO2_2) to form carboxylic acids.

Further derivatization into bioactive molecules (e.g., NSAID precursors) .

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